![molecular formula C12H10N2O2 B13037345 2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)
2-([2,2'-Bipyridin]-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([2,2’-Bipyridin]-6-yl)acetic acid is a compound that belongs to the bipyridine family. Bipyridines are well-known for their ability to coordinate with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2,2’-Bipyridin]-6-yl)acetic acid typically involves the coupling of 2,2’-bipyridine with acetic acid derivatives. One common method is the reaction of 2,2’-bipyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-([2,2’-Bipyridin]-6-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-([2,2’-Bipyridin]-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bipyridine moiety can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-([2,2’-Bipyridin]-6-yl)acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-([2,2’-Bipyridin]-6-yl)acetic acid primarily involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the acetic acid moiety.
4,4’-Bipyridine: Another bipyridine isomer with different coordination behavior due to the position of the nitrogen atoms.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A derivative with additional carboxylic acid groups, offering different coordination and reactivity properties.
Uniqueness
2-([2,2’-Bipyridin]-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can provide additional coordination sites and influence the overall reactivity and properties of the compound. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-(6-pyridin-2-ylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2,(H,15,16) |
InChI 键 |
AXZDEQRRIGQOPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


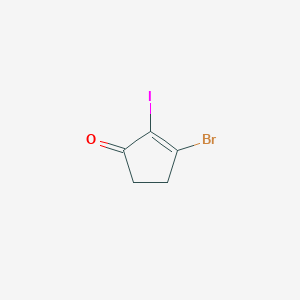
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
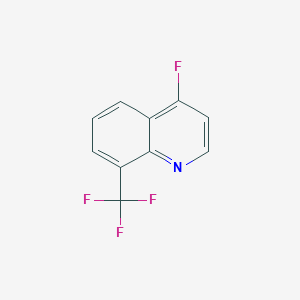
![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)
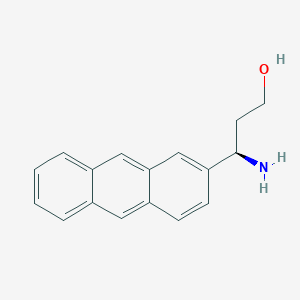



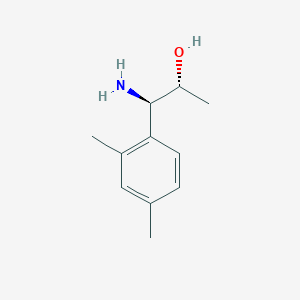
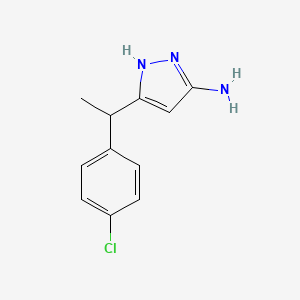

![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)

